![molecular formula C10H10BrN3O2 B597517 Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1370287-43-6](/img/structure/B597517.png)

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

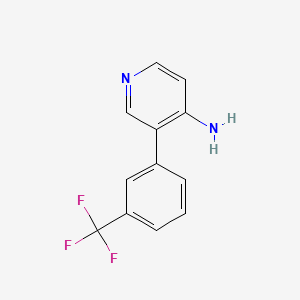

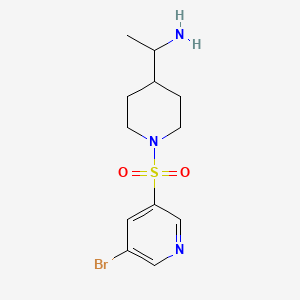

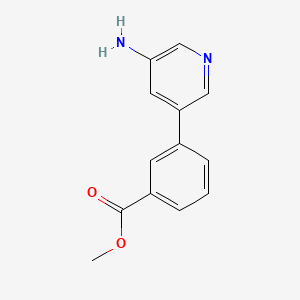

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H10BrN3O2 . It has an average mass of 284.109 Da and a monoisotopic mass of 282.995636 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 3-position with a bromine atom, at the 6-position with a carboxylate ester group, and at the 7-position with a methyl group .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Modifications

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is extensively utilized in the synthesis of diverse pyrazolopyrimidine derivatives through various chemical reactions, including condensation, cyclization, and recyclization processes. These chemical transformations lead to the formation of compounds with potential applications in medicinal chemistry and materials science. For instance, Danagulyan et al. (2011) explored C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, demonstrating the compound's role in generating various pyrazolopyrimidine derivatives through condensation and recyclization reactions (Danagulyan et al., 2011).

Development of Novel Organic Compounds

The compound is a key intermediate in the development of novel organic compounds with potential therapeutic properties. For example, Goryaeva et al. (2009) reported the synthesis of Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines, indicating the versatility of pyrazolopyrimidine derivatives in incorporating fluoroalkyl groups for developing compounds with unique chemical properties (Goryaeva et al., 2009).

Biological Activity Exploration

Research on pyrazolopyrimidine derivatives also extends to the exploration of their biological activities. For instance, Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).

Catalyst Development and Green Chemistry

The compound's derivatives are also explored in the development of catalysts for green chemistry applications. Maleki et al. (2017) introduced a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines, highlighting the role of pyrazolopyrimidine derivatives in enhancing the sustainability of chemical syntheses (Maleki et al., 2017).

Propiedades

IUPAC Name |

ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-9-8(11)5-13-14(9)6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCCXOFHZYPTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725412 |

Source

|

| Record name | Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1370287-43-6 |

Source

|

| Record name | Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)